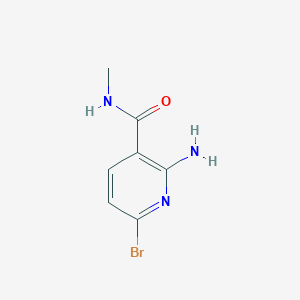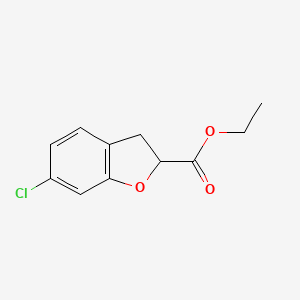
Ethyl 6-chloro-2,3-dihydro-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-2,3-dihydro-1-benzofuran-2-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This particular compound features a chloro substituent at the 6-position and an ethyl ester group at the 2-carboxylate position, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2,3-dihydro-1-benzofuran.
Esterification: The carboxylate group is introduced via esterification. This can be done by reacting the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzofurans.
Scientific Research Applications
Chemistry
Ethyl 6-chloro-2,3-dihydro-1-benzofuran-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for creating various heterocyclic compounds.
Biology
In biological research, this compound can be used to study the effects of benzofuran derivatives on biological systems. It may serve as a lead compound in the development of new drugs.
Medicine
Pharmaceutical research often explores benzofuran derivatives for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the agrochemical industry, benzofuran derivatives are investigated for their potential as pesticides or herbicides due to their biological activity.
Mechanism of Action
The mechanism by which ethyl 6-chloro-2,3-dihydro-1-benzofuran-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chloro substituent can enhance its binding affinity to certain biological targets, while the ester group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate: Similar structure but with additional formyl and methyl groups.
Ethyl 2-(6-chloro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetate: Contains an oxazin ring instead of a benzofuran ring.
Uniqueness
Ethyl 6-chloro-2,3-dihydro-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the chloro group at the 6-position and the ethyl ester at the 2-carboxylate position makes it distinct from other benzofuran derivatives, potentially offering unique interactions with biological targets.
Properties
IUPAC Name |
ethyl 6-chloro-2,3-dihydro-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-4,6,10H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOHYKIVSSPFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13023032.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13023037.png)
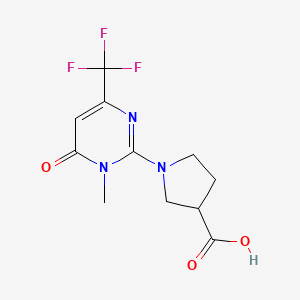
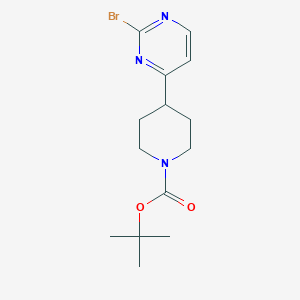
![6-Acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;methanesulfonic acid](/img/structure/B13023045.png)
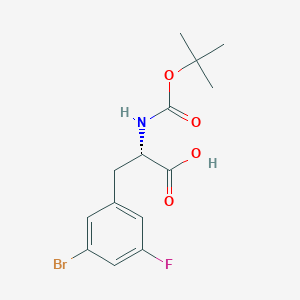
![6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13023052.png)
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(thiazol-2-yl)benzamide](/img/structure/B13023054.png)
![N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B13023062.png)
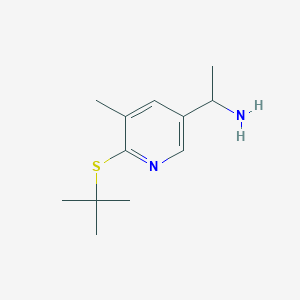
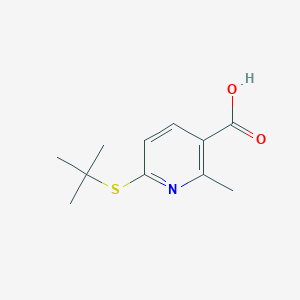
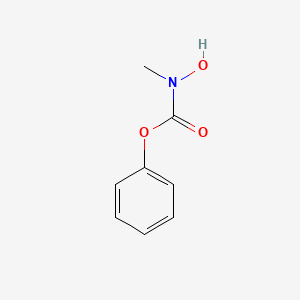
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13023097.png)
